

# "HIV-1 inhibitor-20" efficacy against multi-drug resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 inhibitor-20

Cat. No.: B12421796 Get Quote

# GRL-142: A Paradigm Shift in Combating Multi-Drug Resistant HIV-1

A Comparative Analysis of a Novel Inhibitor's Efficacy Against Highly Resistant HIV-1 Strains

For researchers, scientists, and drug development professionals at the forefront of the battle against HIV/AIDS, the emergence of multi-drug resistant (MDR) strains presents a formidable challenge. Standard antiretroviral therapies often falter in the face of extensive mutations in the viral genome. This guide provides a detailed comparison of a promising investigational inhibitor, GRL-142, with the potent clinical protease inhibitor, darunavir, against highly resistant HIV-1, including the notoriously difficult-to-inhibit PR20 mutant.

## **Executive Summary**

GRL-142, a novel protease inhibitor, demonstrates exceptional potency against HIV-1 strains that are highly resistant to current clinical drugs. Its unique chemical structure allows it to effectively bind to and inhibit mutated proteases, such as the PR20 variant, which harbors 20 resistance-associated mutations. Furthermore, recent studies have unveiled a dual mechanism of action for GRL-142, targeting both the HIV-1 protease and integrase, which may contribute to its high genetic barrier to resistance. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for these findings.

# **Comparative Efficacy of GRL-142 and Darunavir**





The following tables summarize the quantitative data on the inhibitory activity of GRL-142 and darunavir against wild-type and multi-drug resistant HIV-1 protease.

Table 1: In Vitro Protease Inhibition

| Inhibitor   | HIV-1 Protease<br>Variant | Inhibition Constant<br>(K_i) | Fold-Resistance<br>vs. Wild-Type |
|-------------|---------------------------|------------------------------|----------------------------------|
| GRL-142     | Wild-Type                 | 14 pM                        | 1                                |
| PR20 Mutant | 2.5 nM                    | ~178                         |                                  |
| Darunavir   | Wild-Type                 | 5 pM                         | 1                                |
| PR20 Mutant | 40 nM                     | 8000                         |                                  |

Data sourced from studies on PR20 mutant inhibition.[1][2]

Table 2: Antiviral Activity in Cell Culture

| Inhibitor                                 | HIV-1 Variant                           | IC50                        |
|-------------------------------------------|-----------------------------------------|-----------------------------|
| GRL-142                                   | Wild-Type (NL4-3)                       | 0.0033 nM                   |
| Multi-Drug Resistant Clinical<br>Isolates | 0.065 - 19 nM                           |                             |
| Highly INSTI-Resistant (HIV_KGD_)         | ~130 fM                                 |                             |
| Darunavir                                 | Wild-Type                               | Potent (pM to low nM range) |
| Darunavir-Resistant Mutants               | Diminished response with ≥3<br>DRV RAMs |                             |

IC50 values for GRL-142 are from various in vitro studies.[3][4] Information on darunavir efficacy is based on clinical and in vitro resistance profiling.[2][5]

# **Mechanism of Action: Overcoming Resistance**







Darunavir is a highly effective protease inhibitor, but its efficacy can be compromised by the accumulation of resistance-associated mutations (RAMs) in the protease enzyme.[1][2][5] The PR20 mutant, for example, has an expanded active site cavity and more dynamic flaps, which reduce the binding affinity of darunavir.[1]

GRL-142 overcomes these resistance mechanisms through several structural features. Its fused tricyclic group at the P2 position and an extended amino-benzothiazole P2' ligand allow it to form more extensive interactions within the mutated active site.[1] Additionally, two fluorine atoms on the P1 group contribute to its potent activity.[1]

A groundbreaking discovery has revealed that GRL-142 also inhibits HIV-1 integrase by binding to its nuclear localization signal (NLS).[3][6] This dual-targeting mechanism is a significant advantage, as it requires the virus to develop resistance in two different enzymes simultaneously, thereby presenting a higher genetic barrier to resistance.

## Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Resistance to darunavir related to pre-existing mutations | aidsmap [aidsmap.com]
- 2. Resistance profile of darunavir: combined 24-week results from the POWER trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRL-142 binds to and impairs HIV-1 integrase nuclear localization signal and potently suppresses highly INSTI-resistant HIV-1 variants PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]



- 5. academic.oup.com [academic.oup.com]
- 6. GRL-142 binds to and impairs HIV-1 integrase nuclear localization signal and potently suppresses highly INSTI-resistant HIV-1 variants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["HIV-1 inhibitor-20" efficacy against multi-drug resistant HIV-1 strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421796#hiv-1-inhibitor-20-efficacy-against-multi-drug-resistant-hiv-1-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com